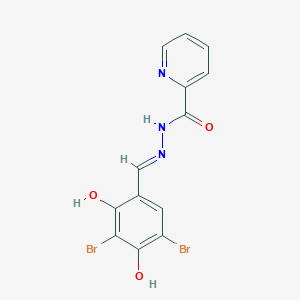
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide, also known as DBPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBPH is a synthetic compound that has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. This compound has been reported to inhibit the activity of tyrosinase, which is involved in the synthesis of melanin. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits anticancer, antifungal, and antibacterial activities. This compound has also been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic activities.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide has several advantages for lab experiments, including its high yield and purity, its ability to inhibit the activity of various enzymes and proteins, and its potential applications in various fields. However, this compound also has several limitations, including its solubility and stability in aqueous solutions, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide. One direction is to study the potential applications of this compound in the field of materials science, as a ligand for the synthesis of metal complexes. Another direction is to study the potential applications of this compound in the field of medicinal chemistry, as an anticancer or antibacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity at high concentrations.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through various methods and has been studied extensively for its biochemical and physiological effects. While this compound has several advantages for lab experiments, including its high yield and purity, it also has several limitations, including its solubility and stability in aqueous solutions, and its potential toxicity at high concentrations. There are several future directions for the study of this compound, including its potential applications in the field of materials science and medicinal chemistry.
Méthodes De Synthèse
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide can be synthesized through various methods, including the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 2-pyridinecarbohydrazide in the presence of a catalyst. Another method involves the reaction of 3,5-dibromo-2,4-dihydroxybenzaldehyde with hydrazine hydrate and pyridine in the presence of a catalyst. Both methods have been reported to yield this compound in high yields and purity.
Applications De Recherche Scientifique
N'-(3,5-dibromo-2,4-dihydroxybenzylidene)-2-pyridinecarbohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been reported to exhibit anticancer, antifungal, and antibacterial activities. In biochemistry, this compound has been shown to inhibit the activity of various enzymes, including tyrosinase and acetylcholinesterase. In materials science, this compound has been used as a ligand for the synthesis of metal complexes.
Propriétés
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2N3O3/c14-8-5-7(11(19)10(15)12(8)20)6-17-18-13(21)9-3-1-2-4-16-9/h1-6,19-20H,(H,18,21)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQQPKODJJVZGL-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-3-phenyl-1-propanol](/img/structure/B6021927.png)
![N-[4-({2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-cyanovinyl}amino)phenyl]acetamide](/img/structure/B6021935.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxyphenyl)-4-methylpentanamide](/img/structure/B6021936.png)
![N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide](/img/structure/B6021942.png)
![1-[6-(4-{4-[hydroxy(phenyl)methyl]-1H-1,2,3-triazol-1-yl}-1-piperidinyl)-3-pyridinyl]ethanone](/img/structure/B6021955.png)
![2-[1-(5-bromo-2-furoyl)-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B6021956.png)


![4-(2,3-difluorobenzyl)-3-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6021980.png)

![N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6021995.png)

![3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B6022010.png)
![N-(4-fluorophenyl)-3-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B6022023.png)